1-[(3-Methoxyphenyl)methyl]-3-[(4-methylphenyl)methyl]-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione
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Description
1-[(3-Methoxyphenyl)methyl]-3-[(4-methylphenyl)methyl]-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C23H21N3O3 and its molecular weight is 387.439. The purity is usually 95%.
BenchChem offers high-quality 1-[(3-Methoxyphenyl)methyl]-3-[(4-methylphenyl)methyl]-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(3-Methoxyphenyl)methyl]-3-[(4-methylphenyl)methyl]-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Structure and Crystallography
Research has been conducted on similar compounds to understand their molecular structures and crystalline forms. For instance, studies on derivatives of pyrido[2,3-d]pyrimidine-2,4-dione revealed insights into their molecular conformations and interactions. These compounds exhibit diverse crystal structures characterized by specific hydrogen bonding and π-π stacking interactions, providing a foundation for understanding the structural chemistry of related compounds Jorge Trilleras, J. Quiroga, J. Cobo, M. Hursthouse, C. Glidewell, 2009.
Synthesis and Chemical Reactions
In another aspect, research into the synthesis and reactions of related pyrimidine diones has offered versatile methodologies for generating functionally diverse molecules. A study detailed the synthesis of functionalized pyrimidine-2-ones/thiones and related compounds, providing a broad spectrum of potential applications in medicinal chemistry and material science E. Sarıpınar, Ç. Yılmaz, D. Unal, I. Ilhan, Nihal Yazir, Y. Akçamur, 2006.
Antimicrobial Properties
Additionally, certain pyrimido[2,3-d]pyrimidine derivatives have demonstrated antimicrobial activity, suggesting potential applications in developing new antimicrobial agents. A study focusing on organophosphorus compounds synthesized new derivatives and tested their inhibitory effects against various microorganisms, highlighting the compound's relevance in pharmaceutical research Sabry H. H. Younes, S. Mohamed, Mustafa R. Albayati, 2013.
properties
IUPAC Name |
1-[(3-methoxyphenyl)methyl]-3-[(4-methylphenyl)methyl]-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3/c1-16-8-10-17(11-9-16)14-26-22(27)20-7-4-12-24-21(20)25(23(26)28)15-18-5-3-6-19(13-18)29-2/h3,5-6,8-11,13,20-21,24H,4,7,12,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCRWBKBSDPUJMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3CCCNC3N(C2=O)CC4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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